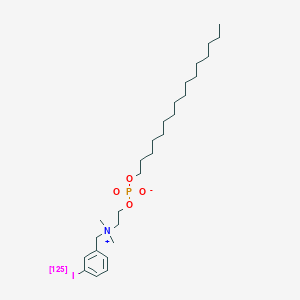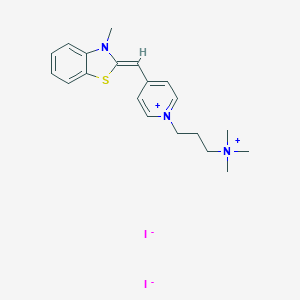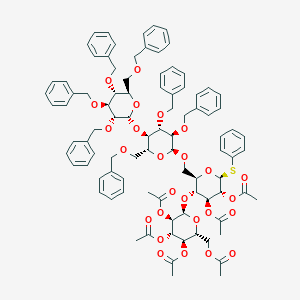![molecular formula C12H8F3NO2S B114573 4-Methyl-2-[4-(Trifluormethyl)phenyl]-1,3-thiazol-5-carbonsäure CAS No. 144059-86-9](/img/structure/B114573.png)
4-Methyl-2-[4-(Trifluormethyl)phenyl]-1,3-thiazol-5-carbonsäure
Übersicht
Beschreibung
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H8F3NO2S and its molecular weight is 287.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Hydrazonen
Diese Verbindung wird bei der Synthese einer neuen Reihe von Hydrazonen verwendet. Diese Hydrazon werden durch Reaktion von 4-Methyl-2-(4-(Trifluormethyl)phenyl)thiazol-5-carbohydrazid mit unterschiedlich substituierten Benzaldehyden synthetisiert .
Antimikrobielle Anwendungen
Die synthetisierten Hydrazon haben eine moderate bis gute Aktivität gegen mikrobielle Stämme gezeigt. Dies macht die Verbindung zu einem möglichen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .
Antioxidative Anwendungen
Einige Derivate dieser Verbindung haben eine bessere Radikalfängerfähigkeit als andere untersuchte Moleküle gezeigt. Dies deutet auf mögliche Anwendungen bei der Entwicklung antioxidativer Therapien hin .
Regulation der zentralen Entzündung
Die Verbindung kann wie ein Peroxisomen-Proliferator-aktivierter Rezeptor-Agonist wirken. Sie spielt eine wichtige Rolle bei der Regulation der zentralen Entzündung und kann zur Kontrolle von Entzündungsprozessen im Gehirn eingesetzt werden .
Suzuki-Kupplungsreaktionen
Diese Verbindung wird in Suzuki-Kupplungsreaktionen verwendet, um 2-Trifluormethyl-Aryl- oder Heteroarylderivate herzustellen .
Synthese von potenziellen Antagonisten
Sie wird zur Synthese von 4-(2-Trifluormethyl)phenylpyrrolo[2,3-d]pyrimidin verwendet, einem potenziellen Antagonisten des Corticotropin-Releasing-Hormons .
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound acts as an agonist to the PPAR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPAR, activating it. This activation leads to changes in the expression of specific genes, altering cellular function .
Biochemical Pathways
The activation of PPARs by 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid affects several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and cell proliferation . The downstream effects of these changes can vary widely, depending on the specific cell type and physiological context.
Result of Action
The activation of PPARs by this compound can have several molecular and cellular effects. For example, it can regulate central inflammation and control brain inflammation processes . These effects can have significant implications for diseases characterized by inflammation, such as neurodegenerative disorders .
Biochemische Analyse
Biochemical Properties
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Additionally, it can affect the expression of genes involved in inflammatory responses, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating inflammatory responses and improving metabolic functions . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity.
Transport and Distribution
The transport and distribution of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active or passive transport mechanisms . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)19-10(16-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFFZMPSUPHSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379642 | |
| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144059-86-9 | |
| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144059-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144059-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is MTTC relevant in the context of equine doping control?
A: MTTC is a metabolite of GW1516, a peroxisome proliferator-activated receptor-δ (PPAR-δ) agonist prohibited in both horseracing and equestrian competitions due to its performance-enhancing effects. [, ] Detecting MTTC in equine samples serves as an indicator of GW1516 administration.
Q2: How long can MTTC be detected in horses after GW1516 administration?
A: Research indicates that MTTC can be identified in equine mane hair for a significant duration after GW1516 administration. A study observed MTTC in mane hair segments up to 6 months after a single 150 mg dose of GW1516 was administered to a thoroughbred mare. [] This extended detection window makes hair analysis valuable for long-term monitoring of GW1516 misuse in horses.
Q3: What analytical techniques are used to detect MTTC in equine samples?
A: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the primary analytical method employed for detecting MTTC in equine urine and hair samples. [, ] This technique provides high sensitivity and selectivity, enabling the identification and quantification of MTTC even at low concentrations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


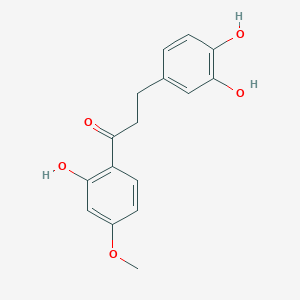

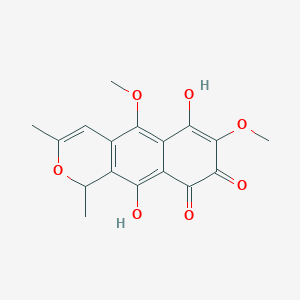
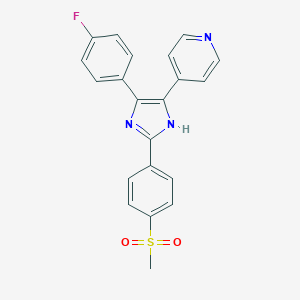


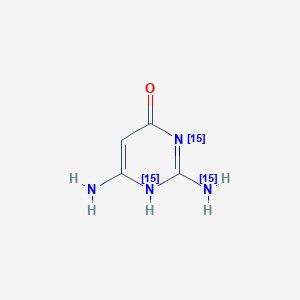
![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
